5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c14-12-5-4-11(19-12)13(18)15-7-9-8-16-17-6-2-1-3-10(9)17/h4-5,8H,1-3,6-7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOXZPJCAANZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(O3)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants. The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biological Activity
5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄BrN₃O₂
- Molecular Weight : 324.17 g/mol
- CAS Number : 2034588-80-0
The compound features a bromine atom attached to a furan ring and a tetrahydropyrazolo[1,5-a]pyridine moiety, which contributes to its unique biological properties.
The primary target of this compound is the Hepatitis B Virus (HBV) core protein. It acts as a core protein allosteric modulator (CpAM), inhibiting conformational changes in the HBV core protein crucial for viral replication. This inhibition effectively reduces HBV DNA viral load in preclinical models.
Pharmacological Effects
The compound exhibits a range of biological activities:
- Antiviral Activity : Demonstrated significant antiviral effects against HBV in mouse models. It has been shown to inhibit nucleos(t)ide-resistant HBV variants effectively.
- Inhibition of Enzymatic Activity : Similar compounds within the pyrazolo family have shown inhibitory effects on various enzymes such as cyclooxygenases (COX) and cholinesterases, which are relevant in inflammation and neurodegenerative diseases respectively. The structural similarities suggest potential for similar activities in this compound .
Case Studies
A review of various studies indicates that compounds related to the pyrazolo framework have been effective in various therapeutic areas:
- Hepatitis B Treatment : In a study involving HBV-infected mice, administration of the compound led to a significant decrease in serum HBV DNA levels compared to untreated controls. This highlights its potential as a therapeutic agent for HBV infection.
- Anti-inflammatory Potential : Other derivatives of pyrazolo compounds have shown promising anti-inflammatory effects. For instance, certain analogs exhibited selective inhibition of COX enzymes with IC50 values indicating strong activity against inflammation-related pathways .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison table is presented below:
Q & A
Basic: What are the key considerations for synthesizing 5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide?
Answer:
Synthesis requires multi-step reactions, including condensation and cyclization, with precise control of temperature, solvent polarity, and reaction time to avoid side products. For example:
- Step 1: Bromination of the pyrazolo-pyridine core under inert conditions (e.g., N₂ atmosphere) to preserve reactive intermediates.
- Step 2: Amide coupling between the brominated heterocycle and furan-2-carboxamide using coupling agents like EDC/HOBt.
- Monitoring: High-Performance Liquid Chromatography (HPLC) tracks reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms intermediate structures .
Advanced: How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
Answer:
- Design of Experiments (DoE): Systematically vary parameters (e.g., catalyst loading, solvent ratios) to identify robust conditions.
- Inline Analytics: Use Process Analytical Technology (PAT) like FT-IR for real-time monitoring to reduce batch variability.
- Chiral Resolution: Employ chiral stationary phases in preparative HPLC to isolate enantiomers, critical for bioactive conformers .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of bromination and amide bond formation (e.g., δ ~165 ppm for carbonyl groups).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄BrN₃O₂: 340.03 Da).
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks in solid-state forms .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
- Solubility Adjustments: Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation artifacts in cell-based assays .
- Orthogonal Assays: Cross-validate enzyme inhibition (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
Basic: What pharmacological targets are plausible based on structural motifs?
Answer:
- Kinase Inhibition: The pyrazolo-pyridine core mimics ATP-binding pockets in kinases (e.g., JAK2 or CDK family).
- GPCR Modulation: The furan-carboxamide moiety may interact with amineergic receptors (e.g., serotonin receptors) via hydrogen bonding .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
Answer:
- Substituent Scanning: Replace the bromine atom with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity.
- Scaffold Hopping: Test bioisosteres of the tetrahydropyrazolo-pyridine (e.g., tetrahydroimidazo-pyridines) to optimize metabolic stability.
- QSAR Modeling: Use 3D descriptors (e.g., CoMFA) to correlate steric/electronic properties with IC₅₀ values .
Basic: How to assess metabolic stability in early-stage drug discovery?
Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS.
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Advanced: What computational methods elucidate the mechanism of action?
Answer:
- Molecular Docking: Glide or AutoDock Vina predicts binding poses in kinase ATP pockets (e.g., PDB: 4U5J).
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of key residues (e.g., Lys90 in JAK2) .
Basic: How to address low aqueous solubility in formulation studies?
Answer:
- Salt Formation: Screen counterions (e.g., HCl, sodium) to improve solubility.
- Amorphous Solid Dispersions: Use spray drying with polymers (e.g., HPMC-AS) to enhance bioavailability .
Advanced: What strategies validate target specificity in complex biological systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
